N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine
Description
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Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-22-11-5-3-10(4-6-11)15-20-21-16(23-15)19-17-18-13-8-7-12(24-2)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZOOXIPOJLTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure that incorporates both oxadiazole and benzothiazole moieties. Its molecular formula is C15H14N4O2S, with a molecular weight of approximately 302.36 g/mol. The presence of methoxy and methylsulfanyl groups enhances its lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and benzothiazole derivatives often display a range of biological activities, including:
- Antibacterial Activity : Several studies have demonstrated that benzothiazole derivatives exhibit potent antibacterial effects against various strains of bacteria.
- Anticancer Properties : The oxadiazole moiety has been linked to anticancer activity, with some derivatives showing efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Signaling Pathways : It could interfere with signaling pathways that regulate inflammation and apoptosis in cancer cells.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription.
Anticancer Activity
A study conducted by Taha et al. (2016) investigated the anticancer properties of various oxadiazole derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting a promising therapeutic potential for this compound .
Antibacterial Efficacy
In another study focusing on antibacterial activity, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests, indicating effective antibacterial properties .
Research Findings
The following table summarizes the biological activities reported for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amines and related compounds:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole and benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. For instance, derivatives of benzothiazole have been reported to target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. The presence of the methoxy group enhances its lipophilicity, which may improve its ability to penetrate microbial membranes. This property makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine have been studied for their ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of oxadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Data Table: Summary of Applications
Preparation Methods
Thiolation of 2-Amino-1,3-Benzothiazole
The methylsulfanyl group is introduced at position 6 through electrophilic aromatic substitution.
Procedure :
- Substrate Preparation : 2-Amino-1,3-benzothiazole (10 mmol) is dissolved in dimethylformamide (30 mL) under nitrogen.
- Thiolation Agent : Methyl disulfide (12 mmol) and iodine (1.2 mmol) are added sequentially.
- Reaction Conditions : Stirred at 80°C for 8 hours.
- Workup : Quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Characterization Data :
- Yield : 78%
- Melting Point : 142–144°C
- 1H NMR (CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 6.98 (d, J = 8.4 Hz, 1H), 2.52 (s, 3H, SCH₃).
Synthesis of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine
Electrochemical Cyclization of Arylthiosemicarbazides
An environmentally benign method employs electrochemical oxidation to form the oxadiazole ring.
Procedure :
- Substrate Synthesis : 4-Methoxyphenylthiosemicarbazide (18 mmol) is prepared by reacting 4-methoxybenzoyl hydrazide with phenyl isothiocyanate.
- Electrolytic Setup :
- Solvent : Acetonitrile (200 mL)
- Electrolyte : Lithium perchlorate (3 mmol)
- Electrodes : Platinum (working/counter), saturated calomel (reference)
- Oxidation Potential : Controlled potential electrolysis at +1.2 V vs. SCE for 4 hours.
- Workup : Extracted with chloroform, concentrated, and recrystallized from ethanol.
Characterization Data :
Thermal Cyclization of Hydrazide-Hydrazones
Alternative routes involve acid-catalyzed cyclization:
- Substrate : 4-Methoxybenzoic hydrazide (10 mmol) and cyanogen bromide (12 mmol) in ethanol.
- Conditions : Reflux for 12 hours with concentrated HCl (2 mL).
- Isolation : Filtered and washed with cold ethanol.
Yield : 68%.
Coupling of Benzothiazole and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
Procedure :
- Activation : 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (5 mmol) is treated with NaH (6 mmol) in dimethylformamide (20 mL).
- Coupling : 6-(Methylsulfanyl)-1,3-benzothiazol-2-amine (5 mmol) is added, and the mixture is heated to 100°C for 6 hours.
- Purification : Column chromatography (ethyl acetate:methanol = 9:1).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | Sodium hydride |
| Temperature (°C) | 100 |
| Reaction Time (h) | 6 |
| Yield (%) | 65 |
Spectroscopic Confirmation :
- 13C NMR (DMSO-d₆) : δ 167.2 (C=N, oxadiazole), 159.8 (C–OCH₃), 127.4–115.3 (aromatic carbons), 14.1 (SCH₃).
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A streamlined approach combines benzothiazole thiolation and oxadiazole coupling in a single pot:
- Reagents : 2-Amino-1,3-benzothiazole, methyl disulfide, 4-methoxybenzohydrazide, and POCl₃.
- Conditions : Reflux in acetonitrile for 24 hours.
- Yield : 58%.
Microwave-Assisted Synthesis
Accelerated synthesis using microwave irradiation:
- Parameters : 150 W, 120°C, 30 minutes.
- Advantages : 20% reduction in reaction time, comparable yield (63%).
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Electrochemical Cyclization | 82 | 98 |
| Thermal Cyclization | 68 | 95 |
| Microwave-Assisted | 63 | 97 |
Q & A
Q. Q1. What are the established synthetic routes for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-(methylsulfanyl)-1,3-benzothiazol-2-amine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Esterification and Hydrazide Formation : Start with 4-methoxybenzoic acid, esterify with methanol/H₂SO₄, then convert to hydrazide via hydrazine hydrate .
Oxadiazole Ring Formation : React the hydrazide with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole-2-amine core .
Benzothiazole Coupling : Introduce the 6-(methylsulfanyl)-1,3-benzothiazol-2-amine moiety via nucleophilic substitution or coupling agents (e.g., HATU/DIPEA) in dry THF .
Optimization Strategies :
- Use reflux conditions (e.g., 90°C, 3 hours) with POCl₃ as a cyclizing agent to enhance oxadiazole formation .
- Purify intermediates via recrystallization (DMSO/water mixtures improve crystal purity) .
Q. Q2. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD) : Resolve 3D molecular geometry and hydrogen-bonding networks (e.g., N—H⋯N interactions in oxadiazole derivatives) . Use SHELX software for refinement (SHELXL for small-molecule structures) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; methylsulfanyl at δ 2.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
- Mass Spectrometry (ESI-HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. Q3. How can researchers investigate the compound’s biological activity, such as antimicrobial or antitumor mechanisms?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Compare MIC values with control drugs .
- Antitumor Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Use IC₅₀ calculations to assess potency .
- Mechanistic Studies :
- Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (e.g., measure thiocholine formation at 412 nm) .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .
Q. Q4. How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time .
- Comparative Analysis : Cross-reference structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to assess substituent effects on activity .
- Reproducibility Checks : Replicate studies using identical strains/cell lines (e.g., ATCC-certified cultures) and statistical validation (p < 0.05 via ANOVA) .
Q. Q5. What computational strategies can predict physicochemical properties or SAR for this compound?
Methodological Answer:
- QSAR Modeling : Use Molinspiration or SwissADME to calculate logP, polar surface area, and bioavailability .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 09) to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
